1,2-Bis(2-methylphenyl)hydrazine
Description
1,2-Bis(2-methylphenyl)hydrazine (CAS 617-22-1), also known as 2,2-dimethylhydrazobenzene, is a hydrazine derivative with two 2-methylphenyl substituents. It is primarily utilized in industrial and scientific research, though specific applications remain underexplored in available literature . Key physical properties include a boiling point of 259°C at 760 mmHg and a density of 1.124 g/cm³. Limited toxicological or ecological data are available, highlighting the need for further safety assessments .
Properties
CAS No. |
617-22-1 |
|---|---|
Molecular Formula |
C14H16N2 |
Molecular Weight |
212.29 g/mol |
IUPAC Name |
1,2-bis(2-methylphenyl)hydrazine |
InChI |
InChI=1S/C14H16N2/c1-11-7-3-5-9-13(11)15-16-14-10-6-4-8-12(14)2/h3-10,15-16H,1-2H3 |
InChI Key |
OVXBYJMCICSXFP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1NNC2=CC=CC=C2C |
Canonical SMILES |
CC1=CC=CC=C1NNC2=CC=CC=C2C |
Other CAS No. |
617-22-1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Hydrazine Derivatives
Hydrazine derivatives exhibit diverse properties based on substituents. Below is a comparative analysis of 1,2-Bis(2-methylphenyl)hydrazine with structurally similar compounds:
Key Comparative Insights
- Chloroethyl and sulfonyl groups in laromustine enhance DNA alkylation efficiency, a mechanism absent in this compound .
- Conformational Dynamics: KS119 exhibits atropisomerism due to restricted rotation, leading to distinct biological activities.
- Therapeutic Potential: Bis(sulfonyl)hydrazines (e.g., laromustine) are clinically validated for cancer therapy, whereas this compound lacks documented medicinal applications .
Research Findings and Data Tables
Physical and Chemical Properties
Discussion of Structural-Activity Relationships (SAR)
- Electron-Donating vs. Nitro groups in KS119 enhance redox sensitivity, enabling hypoxia-selective activation .
- Role of Aromatic Substituents :
- Chlorophenyl () and nitrophenyl () groups improve binding to biological targets, whereas methylphenyl groups may prioritize industrial applications .
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